Acute Toxicity Reduction by N-Acylation
In a 1991 study, replacement of the amino hydrogen atoms in 1-(aminoacetyl)-2,5-dihydro-1H-pyrrole (I) with acetyl groups to give diacetyl derivative (Va) considerably reduced acute toxicity; (Va) exhibited a maximum tolerated dose (MTD) of 3500 mg/kg [1]. Although the MTD of (I) was not explicitly reported, the qualitative statement that toxicity was 'reduced considerably' implies that the parent compound possesses a substantially lower MTD. At 200 mg/kg, (Va) produced significant inhibition of sarcoma 45 growth (I% = 58.6, p > 0.99) without marked toxicity (weight change GC = ‑3.3%), whereas (I) was not directly tested in the same model [1]. This differential toxicity establishes that the free aminoacetyl derivative (I) is a more reactive intermediate, suitable for subsequent derivatization to modulate toxicity and activity profiles.
| Evidence Dimension | Acute toxicity (MTD) |
|---|---|
| Target Compound Data | MTD not explicitly reported; implied to be substantially lower than 3500 mg/kg |
| Comparator Or Baseline | Diacetyl derivative (Va) MTD = 3500 mg/kg |
| Quantified Difference | Qualitative reduction in toxicity upon acetylation; MTD of Va at least several‑fold higher than (I) |
| Conditions | Acute toxicity assessment in mice (route not specified); tumor inhibition tested in rat sarcoma 45 model |
Why This Matters
For procurement decisions, this indicates that the free amine form is the critical intermediate for preparing less toxic, biologically active derivatives, making it indispensable as a starting material.
- [1] Mezentseva, M.V.; Nesterova, I.N.; Nikolaeva, I.S.; Golovanova, E.G.; Baklanova, O.V.; Filitis, L.N. Synthesis and biological activity of aminoacetyl derivatives of pyrrole and indole. *Pharm. Chem. J.* **1991**, *25*, 371–374. DOI: 10.1007/BF00772134. View Source
